molecular formula C21H22ClNO3 B1316148 Fmoc-Ile-Cl CAS No. 103321-51-3

Fmoc-Ile-Cl

Cat. No. B1316148
CAS RN: 103321-51-3
M. Wt: 371.9 g/mol
InChI Key: UBXQQZYYSMFLLM-DJJJIMSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Ile-Cl, or Fluorenylmethyloxycarbonyl chloride, is a chloroformate ester . It is used to introduce the fluorenylmethyloxycarbonyl protecting group as the Fmoc carbamate . The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Other common methods for introducing the Fmoc group include through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular structure of this compound is C15H11ClO2 . The fluorenyl group is highly fluorescent, which allows certain UV-inactive compounds to be reacted to give the Fmoc derivatives, suitable for analysis by reversed-phase HPLC .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Fmoc-Cl has been widely used for the analysis of amino acids. It can be used in conjunction with o-phthalaldehyde (OPA), selective for primary amines, to doubly derivatize amino acids and biogenic amines in biological tissues .


Physical And Chemical Properties Analysis

The Fmoc group is known for its inherent hydrophobicity and aromaticity, which promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .

Scientific Research Applications

High-Performance Liquid Chromatography

Fmoc-Ile-Cl (9-fluorenylmethyl chloroformate) is used in pre-column derivatization methods for high-performance liquid chromatography (HPLC). This technique is valuable for assaying physiological amino acid concentrations in biological fluids. Its high sensitivity and ability to measure major amino acids make it a preferred choice in biological research. The method compares favorably with conventional ion-exchange amino acid analyses, showing its utility in diverse scientific studies (FüRst, Pollack, Graser, Godel, & Stehle, 1990).

Marine Research

In marine research, this compound is utilized for amino acid analysis. It provides an alternative to precolumn techniques due to its stable derivative formation, low detection limit, and good reproducibility. This method is particularly advantageous in marine research because it avoids the desalting steps or clean-up processes associated with ion-exchange systems, which can be error-inducing and time-consuming (Garside, Monteiro, & Orren, 1988).

Solid-Phase Syntheses of β-Peptides

This compound plays a critical role in the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. The method has been optimized for large-scale preparation and is crucial for the synthesis of peptides, showcasing its applicability in peptide research and pharmaceutical development (Šebesta & Seebach, 2003).

Protein Identification and Biological Sample Analysis

The this compound derivatization method, combined with HPLC, allows for the effective analysis of amino acids in hydrolysates of proteins from two-dimensional gels. This is instrumental in protein identification and can be applied for routine quality control and screening of biological samples. The improved method offers high throughput and reproducibility, making it a valuable tool in proteomics and related fields (Ou et al., 1996).

Nanomaterial Science

In nanomaterial science, this compound is used in a fluorescent method to determine amino groups on nanomaterial surfaces. Its sensitivity, which is higher than traditional UV assays, makes it a crucial tool for quantifying functional groups on nanomaterials, aiding in the development and characterization of these materials (Zhang & Chen, 2012).

Fabrication of Functional Materials

This compound derivatives of amino acids and short peptides demonstrate significant potential in the fabrication of functional materials. These derivatives are important in bio-inspired building blocks due to their self-assembly features. They find applications in cell cultivation, bio-templating, optical devices, drug delivery, catalytic processes, and therapeutic and antibiotic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Mechanism of Action

Target of Action

Fmoc-Ile-Cl, or fluorenylmethyloxycarbonyl-isoleucine chloride, primarily targets amine groups in organic compounds . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with Fmoc-Cl . The primary role of this compound is to protect the amine group during peptide synthesis, preventing it from reacting with other groups until the desired time .

Mode of Action

The mode of action of this compound involves the formation of a carbamate with the amine group . This is achieved by the nucleophilic attack of the amine on the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl, which is neutralized by the base . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in peptide synthesis . . This allows for the efficient and controlled synthesis of peptides.

Pharmacokinetics

It is known that this compound is a solid compound that can be handled easily, but as an acid chloride, it is sensitive to moisture and heat .

Result of Action

The result of this compound’s action is the formation of Fmoc-protected amines , which are crucial intermediates in peptide synthesis . These protected amines can then be incorporated into peptides in a controlled manner, allowing for the synthesis of complex peptide structures. The Fmoc group can be removed when desired, revealing the original amine group and allowing it to participate in further reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain metal ions can inhibit the reaction between Fmoc-Cl and glyphosate, a common target of Fmoc-Cl . Additionally, the reaction conditions, such as the presence of a base and the temperature, can significantly impact the efficiency of Fmoc-Cl’s action . Therefore, careful control of the reaction environment is crucial for the effective use of this compound in peptide synthesis.

Safety and Hazards

Fmoc-Ile-Cl is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective clothing .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S,3S)-1-chloro-3-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c1-3-13(2)19(20(22)24)23-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,23,25)/t13-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXQQZYYSMFLLM-DJJJIMSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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